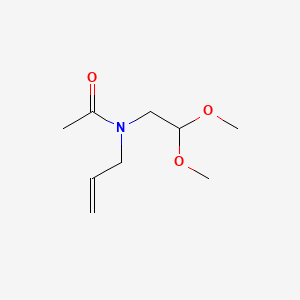

N-Allyl-N-(2,2-dimethoxyethyl)acetamide

Description

N-Allyl-N-(2,2-dimethoxyethyl)acetamide is a synthetic acetamide derivative characterized by an allyl group and a 2,2-dimethoxyethyl moiety attached to the nitrogen atom of the acetamide backbone. This compound is primarily utilized in organic synthesis, particularly in reductive N-alkylation and Pictet-Spengler cyclization reactions to generate pharmacologically active intermediates or hybrid molecules . Its structural features, including the electron-rich dimethoxyethyl group and reactive allyl substituent, contribute to its versatility in forming carbon-nitrogen bonds and coordinating with metal catalysts.

Properties

CAS No. |

148185-95-9 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.239 |

IUPAC Name |

N-(2,2-dimethoxyethyl)-N-prop-2-enylacetamide |

InChI |

InChI=1S/C9H17NO3/c1-5-6-10(8(2)11)7-9(12-3)13-4/h5,9H,1,6-7H2,2-4H3 |

InChI Key |

HOPUDKXPBNYPTM-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CC=C)CC(OC)OC |

Synonyms |

Acetamide, N-(2,2-dimethoxyethyl)-N-2-propenyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Dimethoxyethyl Groups

- 2-[(2,2-Dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide Structure: Shares the dimethoxyethylamino group but substitutes the allyl with a phenylpropan-2-yl chain. Synthesis: Formed via aminoalkylation of bromo-/chloroacetamide intermediates with aminoacetaldehyde dimethylacetal, achieving yields of 68.9–85.7% . Application: Intermediate in praziquanamine derivatives for antiparasitic agents .

2-Chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide

Substituted Phenylacetamides

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structure: Features a dichlorophenyl group and thiazole ring instead of dimethoxyethyl/allyl. Crystallography: Exhibits intermolecular N–H⋯N hydrogen bonds, forming stable 1-D chains. Bond lengths and angles align with typical acetamides .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Alkyl/Amino-Substituted Acetamides

- N,N-Dimethylacetamide (DMAC) Structure: Simplest analogue with two methyl groups on nitrogen. Properties: High polarity, aprotic solvent with industrial applications. Known hepatotoxicity and reproductive risks .

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide Structure: Incorporates a diethylaminoethyl group and phenyl substituent. Application: Investigated for CNS activity due to its amine functionality .

Key Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.